molecular formula C13H18O B12693685 5'-Isopropyl-2'-methylpropiophenone CAS No. 84145-57-3

5'-Isopropyl-2'-methylpropiophenone

Cat. No.: B12693685
CAS No.: 84145-57-3
M. Wt: 190.28 g/mol
InChI Key: ITZRSUKOUHROOX-UHFFFAOYSA-N
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Description

5’-Isopropyl-2’-methylpropiophenone is an organic compound with the molecular formula C13H18O. It is a derivative of propiophenone, characterized by the presence of isopropyl and methyl groups on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Isopropyl-2’-methylpropiophenone typically involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the production of 5’-Isopropyl-2’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and high yield.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Isopropyl-2’-methylpropiophenone undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Halogens (e.g., bromine) or nitrating agents.

      Conditions: Carried out under controlled temperatures.

      Products: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5’-Isopropyl-2’-methylpropiophenone has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine

    • Explored for its potential use in pharmaceutical formulations.
    • Studied for its effects on biological pathways and molecular targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5’-Isopropyl-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily attributed to its ability to:

  • Inhibit Enzymes

    • Interact with enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Modulate Receptors

    • Bind to specific receptors, influencing cellular signaling and response.
  • Scavenge Free Radicals

    • Exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

5’-Isopropyl-2’-methylpropiophenone can be compared with other similar compounds, such as:

  • 4-Methylpropiophenone

    • Similar structure but with a methyl group at the para position.
    • Used in similar applications but may exhibit different reactivity and properties.
  • 2-Isopropyl-5-methylphenol (Thymol)

    • A phenolic compound with similar substituents.
    • Known for its antimicrobial and antioxidant properties.
  • Propiophenone

    • The parent compound without the isopropyl and methyl groups.
    • Used as a precursor in the synthesis of various derivatives.

Properties

CAS No.

84145-57-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C13H18O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3

InChI Key

ITZRSUKOUHROOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

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